molecular formula C15H23ClN4O3 B3007335 Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 2411308-89-7

Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No. B3007335
CAS RN: 2411308-89-7
M. Wt: 342.82
InChI Key: RGVRIAIQGPQGLN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a chloroacetyl group, an amino group, and a pyrazolo[4,3-c]pyridine group. The tert-butyl group is a common alkyl group in organic chemistry with the formula (CH3)3C-. The chloroacetyl group is an acyl group derived from chloroacetic acid, and the amino group consists of a nitrogen atom attached by single bonds to hydrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chloroacetyl group could undergo nucleophilic substitution reactions with amines or alcohols. The amino group could react with carboxylic acids or acyl chlorides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures are often solid at room temperature and have relatively high melting points .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards would depend on the properties of the compound, such as its reactivity and toxicity .

properties

IUPAC Name

tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O3/c1-15(2,3)23-14(22)20-6-5-12-10(9-20)11(18-19(12)4)8-17-13(21)7-16/h5-9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRIAIQGPQGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

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